molecular formula C17H34N2O2 B13178438 tert-butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate

tert-butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate

Cat. No.: B13178438
M. Wt: 298.5 g/mol
InChI Key: KIMAVXXQFVORIO-UHFFFAOYSA-N
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Description

tert-Butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate: is a synthetic organic compound with the molecular formula C17H34N2O2. It is a derivative of carbamic acid, where the hydrogen of the hydroxyl group is replaced by a tert-butyl group and the hydrogen of the amino group is replaced by a 4,4-dimethyl-2-(piperidin-2-yl)pentyl group . This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of N-Boc-piperidine and a suitable alkylating agent under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified by recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology and Medicine: It is used in the synthesis of various bioactive molecules and pharmacophores .

Industry: In the chemical industry, it is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its piperidine ring and tert-butyl group make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C17H34N2O2

Molecular Weight

298.5 g/mol

IUPAC Name

tert-butyl N-(4,4-dimethyl-2-piperidin-2-ylpentyl)carbamate

InChI

InChI=1S/C17H34N2O2/c1-16(2,3)11-13(14-9-7-8-10-18-14)12-19-15(20)21-17(4,5)6/h13-14,18H,7-12H2,1-6H3,(H,19,20)

InChI Key

KIMAVXXQFVORIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(CNC(=O)OC(C)(C)C)C1CCCCN1

Origin of Product

United States

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